4-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(Trifluoromethyl)-1H-pyrazole is a chemical compound that has gained attention due to its potential applications in various fields, including pharmaceuticals and agriculture. The trifluoromethyl group attached to the pyrazole ring is of particular interest because of its ability to influence the biological activity of the molecule .
Synthesis Analysis
The synthesis of 4-(trifluoromethyl)-1H-pyrazoles has been achieved through several methods. A copper-mediated domino cyclization/trifluoromethylation/deprotection process using TMSCF3 as the CF3 source has been described, which allows the synthesis of the pyrazole cores under mild conditions . Another approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, yielding the desired pyrazoles with excellent regioselectivity . Additionally, synthetic protocols have been developed for the preparation of bis- and tris(trifluoromethyl)pyrazoles, highlighting the versatility of the trifluoromethyl group in pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)-1H-pyrazoles and their derivatives has been extensively studied. Quantum mechanical calculations and spectroscopic investigations have provided insights into the vibrational frequencies, molecular orbital, and electrostatic potential of these compounds . X-ray crystallography has been used to determine the structure of related dihydro-1H-pyrazoles, revealing planar structures and the influence of substituents on molecular packing .
Chemical Reactions Analysis
4-(Trifluoromethyl)-1H-pyrazoles exhibit interesting reactivity patterns. For instance, they can undergo Diels–Alder reactions, with fluorinated pyrazoles showing regiospecificity and varying reactivity depending on the degree of fluorination . The presence of the trifluoromethyl group can also influence the electron delocalization and hyperconjugation effects within the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)-1H-pyrazoles are influenced by the trifluoromethyl group. This group can enhance the lipophilicity and stability of the molecule, which is beneficial for developing new insecticides with good activity against various pests . The introduction of the trifluoromethyl group into pyrazole derivatives has also been shown to affect their antimicrobial and antioxidant activities .
Scientific Research Applications
Synthesis Methods
Copper-Mediated Synthesis : Copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles has been achieved through a remarkable domino sequence from α,β-alkynic tosylhydrazones. This method provides a one-step route to 4-CF3 N-H pyrazole cores with good functional group compatibility, using trifluoromethyltrimethylsilane as the CF3 source, and can be used to synthesize analogs of drugs like celecoxib (Wang et al., 2017).
Copper-Catalyzed Chemoselective Synthesis : A series of 4-trifluoromethyl pyrazoles have been prepared via copper-catalyzed cycloaddition, offering a new protocol that provides these compounds with moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).
Chemical Properties and Applications
Nematocidal Evaluation : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, synthesized from ethyl 4,4,4-trifluoroacetoacetate, exhibit weak fungicidal but good nematocidal activity against M. incognita (Zhao et al., 2017).
Insecticidal Activities : 1-Substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown good insecticidal activities against various pests, suggesting their potential as alternative insecticides (Wu et al., 2017).
Synthesis of Fluorinated Pyrazoles : Trifluoromethylazoles, including 4-(trifluoromethyl)-1H-pyrazoles, have been synthesized, providing potential applications in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).
Antimicrobial Agents : 1,2,3-Triazolyl pyrazole derivatives, including those containing 4-(trifluoromethyl)-1H-pyrazole, have been synthesized and displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
High Thermal and Chemical Stability : Pyrazolate-bridged metal–organic frameworks featuring 4-(trifluoromethyl)-1H-pyrazole show exceptional thermal and chemical stability, making them suitable for applications like catalysis (Colombo et al., 2011).
Organometallic Chemistry : Switchable reactivity studies demonstrate the regioflexible conversion of 4-(trifluoromethyl)-1H-pyrazoles in organometallic methods, offering a range of functionalization possibilities (Schlosser et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-9-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJQUNODYXYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509614 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
52222-73-8 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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